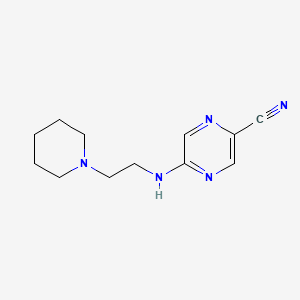![molecular formula C14H23NO3 B7578615 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol, also known as DMBA, is a synthetic compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research as a tool to study the effects of beta-adrenergic stimulation on various physiological and biochemical processes.
Mécanisme D'action
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol works by binding to and activating beta-adrenergic receptors, which are found on the surface of cells throughout the body. There are three types of beta-adrenergic receptors, designated as beta-1, beta-2, and beta-3. 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol primarily activates beta-2 receptors, which are found in the heart, lungs, and skeletal muscle. Activation of beta-2 receptors leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol has a number of biochemical and physiological effects, including increased heart rate and contractility, bronchodilation, and lipolysis. 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol has also been shown to enhance memory and cognitive function, possibly through its effects on the central nervous system. 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol has been used in studies to investigate the effects of beta-adrenergic stimulation on metabolism, with some studies suggesting that it may increase insulin sensitivity and glucose uptake in skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol has a number of advantages for lab experiments, including its high potency and specificity for beta-2 receptors. It is also relatively easy to synthesize and has a long shelf life. However, 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol has some limitations as well. It can be difficult to work with due to its high potency, and it may have off-target effects at high concentrations. Additionally, 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol is not suitable for use in vivo due to its poor oral bioavailability.
Orientations Futures
There are a number of future directions for research involving 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol. One area of interest is the role of beta-adrenergic stimulation in metabolic disorders such as obesity and diabetes. 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, suggesting that it may have therapeutic potential for these conditions. Another area of interest is the effects of beta-adrenergic stimulation on cognitive function and memory, which could have implications for the treatment of neurological disorders such as Alzheimer's disease. Finally, further research is needed to investigate the potential off-target effects of 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol and to develop more specific beta-2 agonists for use in lab experiments.
Méthodes De Synthèse
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol can be synthesized through a multistep process starting from 2,4-dimethoxybenzaldehyde. The first step involves the conversion of 2,4-dimethoxybenzaldehyde to 2,4-dimethoxyphenylacetic acid using a Grignard reagent. The resulting acid is then reduced to 2,4-dimethoxyphenylacetaldehyde using a lithium aluminum hydride reduction. Finally, the aldehyde is reacted with 2-amino-3-methyl-1-butanol in the presence of a Lewis acid catalyst to yield 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol.
Applications De Recherche Scientifique
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol is widely used in scientific research to study the effects of beta-adrenergic stimulation on various physiological and biochemical processes. It is commonly used in studies involving the cardiovascular system, respiratory system, and metabolism. 3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol has been shown to increase heart rate and contractility, dilate bronchioles, and stimulate lipolysis. It is also used in studies involving the central nervous system, where it has been shown to enhance memory and cognitive function.
Propriétés
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methylamino]-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(14(2,3)16)15-9-11-6-7-12(17-4)8-13(11)18-5/h6-8,10,15-16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPMUVLNDGZAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)NCC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
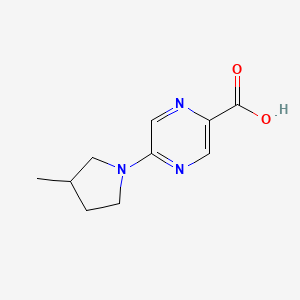
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)

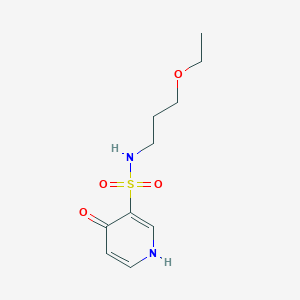

![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)
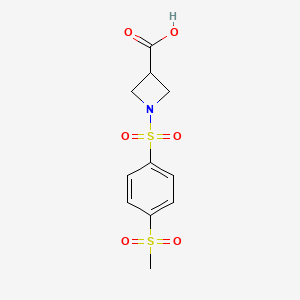
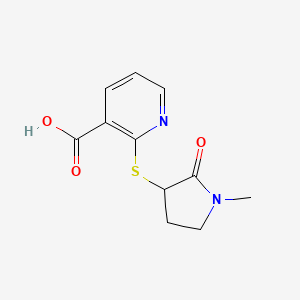
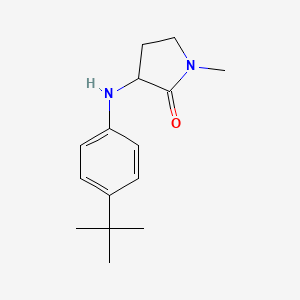

![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
